molecular formula C19H23N7O B2603043 3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2320924-06-7

3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2603043
CAS No.: 2320924-06-7
M. Wt: 365.441
InChI Key: KEXHCMLLSONIRC-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that features a pyridazine core substituted with a cyclopropyl group and a methoxy group linked to a piperidinyl-pyrazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.

    Cyclopropyl Substitution:

    Attachment of the Methoxy Group: The methoxy group is usually introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by a methoxy group.

    Formation of the Piperidinyl-Pyrazolopyrimidine Moiety: This complex moiety is synthesized separately, often starting from pyrazole and pyrimidine derivatives, followed by coupling with piperidine under controlled conditions.

    Final Coupling: The final step involves coupling the methoxy-substituted pyridazine with the piperidinyl-pyrazolopyrimidine moiety, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridazine ring or the pyrazolopyrimidine moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine and pyrazolopyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols, amines, or reduced heterocycles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor targets, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-6-methoxypyridazine: Lacks the complex piperidinyl-pyrazolopyrimidine moiety, making it less versatile in biological applications.

    1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolopyrimidine core but differ in their substitution patterns and overall structure.

Uniqueness

3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its combination of a pyridazine core with a cyclopropyl group and a complex piperidinyl-pyrazolopyrimidine moiety. This structural complexity enhances its potential for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-25-18-15(10-22-25)19(21-12-20-18)26-8-6-13(7-9-26)11-27-17-5-4-16(23-24-17)14-2-3-14/h4-5,10,12-14H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXHCMLLSONIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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